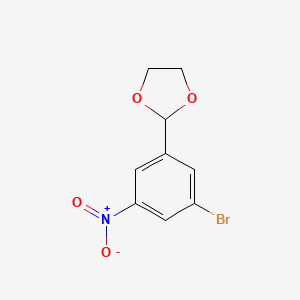

2-(3-Bromo-5-nitrophenyl)-1,3-dioxolane

描述

属性

IUPAC Name |

2-(3-bromo-5-nitrophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-7-3-6(9-14-1-2-15-9)4-8(5-7)11(12)13/h3-5,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDQZMGUPYCUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3-Bromo-5-nitrophenyl)-1,3-dioxolane is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article provides an overview of the compound's biological properties based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a dioxolane ring substituted with a brominated nitrophenyl group, which is significant for its biological activity. The presence of nitro groups in aromatic compounds often correlates with enhanced biological effects, including antimicrobial properties.

Antimicrobial Activity

Antimicrobial Properties : Nitro-substituted aromatic compounds like this compound have shown promising antimicrobial activities. Research indicates that such compounds can inhibit the growth of various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.98 μg/mL |

| Escherichia coli | Not effective |

| Candida albicans | 7.80 μg/mL |

This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, highlighting its effectiveness against MRSA while showing no activity against E. coli .

Cytotoxicity and Cancer Research

Cytotoxic Effects : The compound's potential cytotoxicity has been explored in various cancer cell lines. Studies suggest that compounds with similar structures exhibit selective toxicity towards rapidly dividing cells.

- Case Study : In a study assessing the cytotoxic effects of various dioxolane derivatives, this compound demonstrated significant inhibition of cell proliferation in A549 lung cancer cells, with an IC50 value indicating effectiveness at low concentrations.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 5.0 |

| H146 (small cell lung cancer) | 6.5 |

These results suggest that the compound may be a candidate for further development in cancer therapeutics .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the nitro group plays a crucial role in electron transfer processes that can disrupt cellular functions in target microorganisms and cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. Modifications to the dioxolane ring or the nitrophenyl substituent can significantly influence both antimicrobial and cytotoxic properties.

科学研究应用

Organic Synthesis

The reactivity of 2-(3-Bromo-5-nitrophenyl)-1,3-dioxolane can be harnessed in organic synthesis:

- Electrophilic Substitution Reactions : The presence of the nitro group can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

- Synthesis of Complex Molecules : Its structure may serve as a building block for synthesizing more complex organic compounds.

Energetic Materials

Due to its nitro group, which is often associated with explosive properties:

- Potential Explosive Applications : Compounds with similar structures have been explored for use in explosives or propellants due to their energetic characteristics.

- Stability Studies : Research into the stability and performance of such compounds could lead to advancements in material sciences.

Pharmaceuticals

While specific biological activity data for this compound is limited:

- Analogous Compounds : Similar compounds with nitro and bromo substitutions have shown various biological effects, suggesting potential pharmacological applications.

- Drug Development : Its unique structure may inspire new drug candidates targeting specific biological pathways.

Organic Electronics

The electronic properties imparted by the nitro group may make this compound suitable for:

- Organic Light Emitting Diodes (OLEDs) : The electron-withdrawing nature could enhance charge transport properties in organic electronic devices.

- Conductive Polymers : Research into its incorporation into polymer matrices could yield materials with improved conductivity.

Case Studies and Research Findings

While specific case studies on this compound are sparse due to its relatively recent introduction into research contexts, insights can be drawn from analogous compounds:

| Compound | Application Area | Findings |

|---|---|---|

| Nitrobenzene derivatives | Pharmaceuticals | Demonstrated anti-cancer properties in various studies. |

| Bromo-substituted phenols | Organic Electronics | Enhanced performance in OLED applications due to improved charge mobility. |

| Dioxolane derivatives | Synthetic Chemistry | Used as solvents or reactants in multi-step synthesis processes. |

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected 1,3-Dioxolane Derivatives

Key Observations:

- Electron-Withdrawing Groups : The nitro group in this compound enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) at the bromo position. This contrasts with 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane, where the electron-withdrawing trifluoromethoxy group increases stability but reduces NAS reactivity .

- Biomedical Relevance : Unlike troxacitabine (a dioxolane nucleoside analog), the bromo-nitrophenyl derivative lacks direct evidence of therapeutic activity but could serve as a scaffold for drug candidates via functionalization of the bromo group .

Research Findings and Data Tables

Table 2: Physicochemical Data for Selected Compounds

准备方法

Acid-Catalyzed Acetalization

The core synthetic step involves acid-catalyzed protection of the aldehyde group on the aromatic ring by ethylene glycol, forming the 1,3-dioxolane ring. This step is crucial for stabilizing the aldehyde functionality and enabling further functionalization.

-

- Mix the bromonitrophenyl aldehyde with ethylene glycol in a suitable solvent such as dichloromethane or benzene.

- Add a catalytic amount of a strong acid such as p-toluenesulfonic acid.

- Heat the reaction mixture to 60–80°C to promote ring closure.

- Remove water formed during the reaction by azeotropic distillation or molecular sieves to drive the equilibrium toward product formation.

- Reaction times vary but typically range from 1 to 4 hours depending on scale and catalyst.

-

- Stoichiometric ratios are often close to equimolar for aldehyde and ethylene glycol.

- Solvent choice is critical to facilitate water removal and maintain reaction homogeneity.

- Temperature control is essential to avoid decomposition of sensitive nitro groups.

Representative Experimental Data and Yields

While direct literature data for 2-(3-Bromo-5-nitrophenyl)-1,3-dioxolane are limited, analogous compounds such as 2-(4-bromo-3-nitrophenyl)-1,3-dioxolane have been synthesized with high efficiency, providing a reliable template.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetalization | Ethylene glycol, p-toluenesulfonic acid, 60–80°C, 2–4 h | 90–97 | High purity achieved by column chromatography |

| Bromination (aromatic) | Br2, CHCl3, 0–25°C, 1–3 h | 85–95 | Regioselective bromination with catalysts |

| Nitration (aromatic) | HNO3/H2SO4, 0–5°C, 30 min | 80–90 | Controlled mononitration |

| Purification | Column chromatography, recrystallization (ethyl acetate/hexane) | — | Purity >95% confirmed by NMR and HRMS |

Analytical and Purification Techniques

Spectroscopic Characterization:

- NMR: Aromatic protons appear between 7.5–8.5 ppm with characteristic splitting patterns confirming substitution pattern; dioxolane ring protons show singlets near 5.2 ppm.

- IR Spectroscopy: Nitro group stretching vibrations at ~1520 cm⁻¹; C-Br vibrations near 600 cm⁻¹.

- Mass Spectrometry: High-resolution MS confirms molecular weight and isotopic pattern of bromine.

-

- Column chromatography on silica gel using hexane/ethyl acetate gradients effectively separates the product from impurities.

- Recrystallization from mixed solvents such as ethanol/water or ethyl acetate/hexane enhances purity and crystal quality.

- Melting point determination (expected range ~120–125°C) and HPLC retention times validate purity.

Summary of Preparation Considerations

| Aspect | Optimal Conditions/Notes |

|---|---|

| Starting materials | 3-Bromo-5-nitrobenzaldehyde or precursors requiring bromination/nitration |

| Catalyst | Strong acids like p-toluenesulfonic acid or polyphosphoric acid |

| Solvent | Dichloromethane, benzene, or solvents allowing azeotropic water removal |

| Temperature | 60–90°C for acetalization; 0–25°C for bromination; 0–5°C for nitration |

| Water removal | Azeotropic distillation or molecular sieves |

| Purification | Column chromatography and recrystallization |

| Yield | Typically 85–97% depending on step and conditions |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-Bromo-5-nitrophenyl)-1,3-dioxolane with high purity?

- Methodological Answer : Synthesis optimization requires controlling reaction parameters such as temperature (e.g., 60–80°C for nitro-group stability), solvent polarity (e.g., dichloromethane for dioxolane formation), and stoichiometric ratios of brominated precursors. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the target compound. Analytical validation using H/C NMR and high-resolution mass spectrometry (HRMS) ensures purity (>95%) and structural confirmation. Monitoring by thin-layer chromatography (TLC) at intermediate steps minimizes side products .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., nitro-group stretching at ~1520 cm, C-Br at ~600 cm). Nuclear magnetic resonance (NMR) resolves regiochemistry: aromatic protons in the 7.5–8.5 ppm range (meta-substitution pattern) and dioxolane protons as a singlet at ~5.2 ppm. X-ray crystallography provides definitive structural confirmation by resolving Br and NO positions in the crystal lattice. Comparative analysis with databases (e.g., Cambridge Structural Database) validates uniqueness .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Mixed solvents like ethanol/water or ethyl acetate/hexane are ideal due to temperature-dependent solubility. Slow cooling (0.5°C/min) promotes crystal growth. Solubility testing at incremental temperatures (25–60°C) identifies optimal ratios (e.g., 3:1 ethyl acetate/hexane). Purity post-recrystallization is verified via melting point analysis (expected range: 120–125°C) and HPLC (retention time consistency) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to identify reactive sites. Fukui indices highlight nucleophilic/electrophilic regions, while transition-state simulations (NEB method) predict activation barriers. Compare computed H NMR shifts with experimental data to validate accuracy. Coupling with palladium catalysts (e.g., Pd(PPh)) requires optimizing ligand steric effects and base strength (e.g., KCO vs. CsCO) for aryl-bromide activation .

Q. What experimental designs resolve contradictions in catalytic activity data for nitro-group reduction in this compound?

- Methodological Answer : Employ factorial design (2 models) to test variables: catalyst loading (e.g., 1–5 mol% Pd/C), hydrogen pressure (1–5 atm), and temperature (25–80°C). ANOVA identifies significant interactions (e.g., temperature-pressure synergy). Kinetic profiling (in situ IR monitoring) detects intermediates (e.g., hydroxylamine derivatives). Control experiments with deuterated solvents (e.g., DO) clarify protonation pathways. Replicate studies (n=5) ensure statistical validity .

Q. How does the dioxolane ring influence the electronic properties of this compound in photophysical studies?

- Methodological Answer : Ultrafast transient absorption spectroscopy measures excited-state lifetimes. Compare with nitro-substituted analogs lacking the dioxolane ring. Computational TD-DFT models electronic transitions (e.g., HOMO-LUMO gaps). Solvatochromic shifts in UV-Vis spectra (polar vs. nonpolar solvents) quantify dipole moment changes. Electrochemical analysis (cyclic voltammetry) correlates ring strain with reduction potentials .

Q. What interdisciplinary approaches integrate this compound into materials science applications?

- Methodological Answer : Coordinate with polymer chemistry to design monomers for conductive polymers (e.g., via electropolymerization). Thermo-gravimetric analysis (TGA) assesses thermal stability (>200°C for device applications). Collaborate with computational chemists to simulate charge-transfer efficiency in organic semiconductors. Validate mechanical properties via nanoindentation testing on thin-film composites .

Data Contradiction and Theoretical Frameworks

Q. How can ligand-ligand repulsion theories explain unexpected regioselectivity in functionalization reactions of this compound?

- Methodological Answer : Apply Tolman’s cone angle concept to steric maps of the dioxolane ring. Molecular dynamics simulations (AMBER force field) model ligand approach trajectories. Compare with crystallographic data to identify steric clashes. Adjust directing groups (e.g., -OMe vs. -NO) to modulate electronic vs. steric effects. Use Hammett plots to quantify substituent influences on reaction rates .

Q. What theoretical frameworks guide the study of environmental degradation pathways for this compound?

- Methodological Answer : Apply the OECD QSAR Toolbox to predict biodegradation products. Hydrolysis studies (pH 3–11, 25–50°C) identify stable intermediates (e.g., carboxylic acids). LC-MS/MS tracks brominated byproducts. Align with Green Chemistry principles (e.g., atom economy in degradation) and use the EPA’s EPI Suite for persistence/bioaccumulation modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。